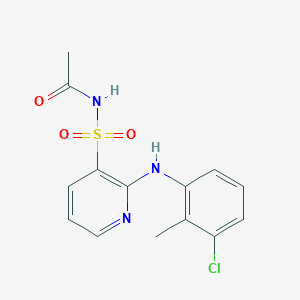
N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is commonly referred to as ACMS or ACP and is a sulfonamide derivative that has shown promising results in various studies.
作用機序
The mechanism of action of ACMS is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and replication of bacteria and cancer cells. ACMS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ACMS has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. ACMS has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, ACMS has been found to have anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using ACMS in lab experiments is its high purity and stability. ACMS is also relatively easy to synthesize, making it a cost-effective compound to use in experiments. However, ACMS has limitations in terms of its solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on ACMS. One area of interest is the development of new synthetic methods for ACMS that can improve its solubility and stability. Another area of interest is the study of ACMS in combination with other compounds for its potential use in cancer treatment. Additionally, ACMS could be studied for its potential use in other areas of medicine, such as wound healing and inflammation.
合成法
The synthesis of N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide involves the reaction of 3-chloro-2-methylaniline with acetyl chloride in the presence of pyridine. The resulting product is then reacted with sulfonamide to obtain the final compound. This synthesis method has been optimized to produce high yields of pure ACMS.
科学的研究の応用
ACMS has been studied extensively for its potential applications in medicine. It has been shown to have antimicrobial properties and has been tested against various bacterial strains. ACMS has also been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells and has shown promising results in animal studies.
特性
CAS番号 |
55841-85-5 |
|---|---|
製品名 |
N-acetyl-2-(3-chloro-2-methylanilino)-3-pyridinesulfonamide |
分子式 |
C14H14ClN3O3S |
分子量 |
339.8 g/mol |
IUPAC名 |
N-[2-(3-chloro-2-methylanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-9-11(15)5-3-6-12(9)17-14-13(7-4-8-16-14)22(20,21)18-10(2)19/h3-8H,1-2H3,(H,16,17)(H,18,19) |
InChIキー |
CSYDNAQXSHTNGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
正規SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



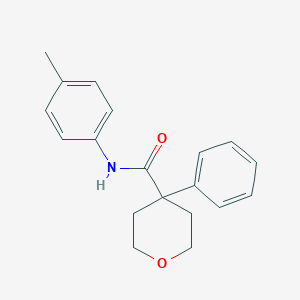
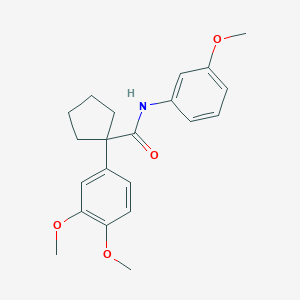
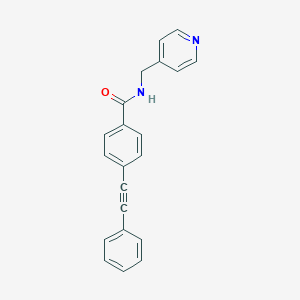
![{1-[(3,4-dimethoxyphenyl)acetyl]-1H-benzimidazol-2-yl}acetonitrile](/img/structure/B214979.png)
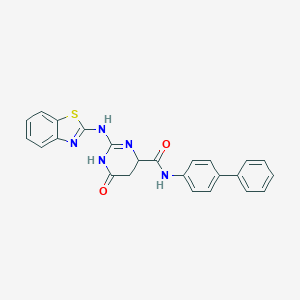
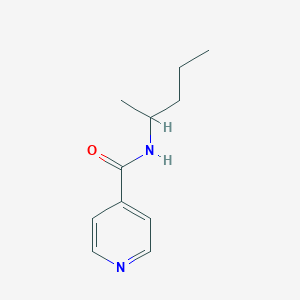
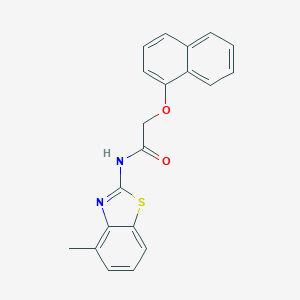
![N-[4-(diethylamino)phenyl]cyclohexanecarboxamide](/img/structure/B214986.png)
![1-(3-{[2-(Benzylsulfanyl)-4,6-dihydroxypyrimidin-5-yl]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B214987.png)
amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B214989.png)
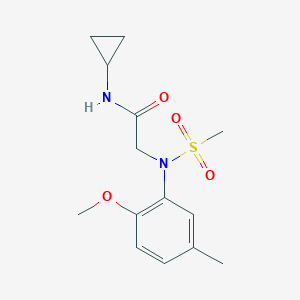
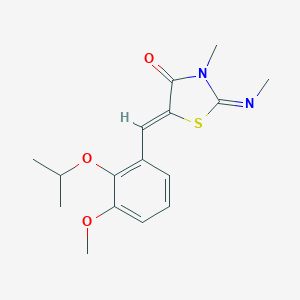
![2-(4-Bromo-2-{[(4Z)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B214998.png)
![(4-{(Z)-[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B214999.png)